

1-Bromo-2-chloro-4-ethylbenzene IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-ethylbenzene

Cat. No.: B2527302

[Get Quote](#)

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature of substituted benzene derivatives. For polysubstituted benzenes without a principal functional group that would give the molecule a common name (like phenol or aniline), the substituents are listed alphabetically, and the benzene ring is numbered to assign the lowest possible locants to the substituents.

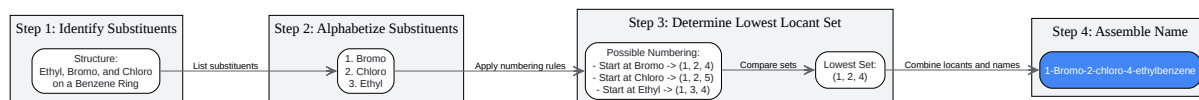
The substituents on the benzene ring are:

- Bromo
- Chloro
- Ethyl

Following alphabetical order, we prioritize "Bromo," then "Chloro," then "Ethyl." To determine the correct numbering, we consider the possible locant sets that give the lowest numbers:

- Starting from Bromo (C1): 1-Bromo, 2-Chloro, 4-Ethyl. This gives the locant set (1, 2, 4).
- Starting from Chloro (C1): 1-Chloro, 2-Bromo, 5-Ethyl. This gives the locant set (1, 2, 5).
- Starting from Ethyl (C1): 1-Ethyl, 3-Bromo, 4-Chloro. This gives the locant set (1, 3, 4).

Comparing the sets (1, 2, 4), (1, 2, 5), and (1, 3, 4), the lowest set according to IUPAC rules is (1, 2, 4). Therefore, the correct IUPAC name is **1-Bromo-2-chloro-4-ethylbenzene**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the IUPAC name of **1-Bromo-2-chloro-4-ethylbenzene**.

Physicochemical Properties

Experimental physicochemical data for **1-Bromo-2-chloro-4-ethylbenzene** is not widely available in published literature. The following table summarizes key identifiers and computed properties for the compound. It is important to note that computed values are predictions and should be used as estimates.

Property	Value	Source
IUPAC Name	1-Bromo-2-chloro-4-ethylbenzene	IUPAC Rules
CAS Number	1369951-03-0	[1][2]
Molecular Formula	C ₈ H ₈ BrCl	[1][2]
Molecular Weight	219.51 g/mol	[1]
Canonical SMILES	CCC1=CC(=C(C=C1)Br)Cl	[2]
PubChem CID	57531706	[1]
XLogP3 (Predicted)	4.3	PubChem
Boiling Point (Predicted)	240.2 ± 20.0 °C at 760 mmHg	PubChem
Density (Predicted)	1.4±0.1 g/cm ³	PubChem
Refractive Index (Predicted)	1.569	PubChem

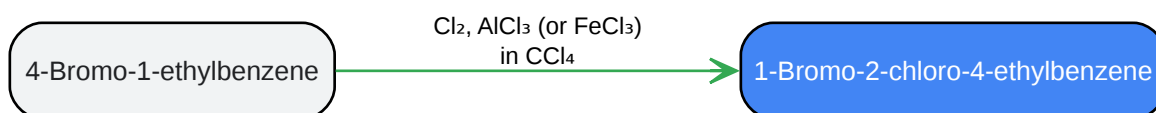
Proposed Synthesis and Experimental Protocol

A specific, validated experimental protocol for the synthesis of **1-Bromo-2-chloro-4-ethylbenzene** is not readily found in peer-reviewed journals. However, a plausible synthetic route can be designed based on established principles of electrophilic aromatic substitution, taking into account the directing effects of the substituents.

The ethyl group is an ortho, para-director and an activating group. Both bromine and chlorine are also ortho, para-directors but are deactivating groups. A logical approach would be to start with a monosubstituted benzene and introduce the other groups sequentially. A possible route starts from 4-bromo-1-ethylbenzene.

Proposed Synthetic Route: Chlorination of 4-bromo-1-ethylbenzene.

The ethyl group at position 1 and the bromo group at position 4 will direct the incoming electrophile (Cl^+). The ethyl group directs to positions 2 and 6. The bromo group directs to positions 3 and 5. The position C2 (and C6) is sterically less hindered and activated by the ethyl group, making it the most likely site for chlorination.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-Bromo-2-chloro-4-ethylbenzene**.

Experimental Protocol: Chlorination of 4-Bromo-1-ethylbenzene

This protocol is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

- 4-Bromo-1-ethylbenzene
- Anhydrous aluminum chloride (AlCl_3) or ferric chloride (FeCl_3)

- Chlorine gas (Cl_2) or an alternative chlorinating agent like N-chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess HCl and Cl_2 gas). Ensure all glassware is oven-dried.
- **Charging the Flask:** Charge the flask with 4-bromo-1-ethylbenzene and the anhydrous solvent. Cool the mixture in an ice bath to 0-5 °C.
- **Catalyst Addition:** Add the Lewis acid catalyst (e.g., AlCl_3) portion-wise to the stirred solution, maintaining the low temperature.
- **Chlorination:** Slowly bubble chlorine gas through the solution from a cylinder or add the chlorinating agent solution from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-10 °C.
- **Monitoring the Reaction:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash it sequentially with cold water, 5% NaOH solution (to remove acidic impurities), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired **1-Bromo-2-chloro-4-ethylbenzene** isomer.

Characterization: The final product should be characterized by analytical methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. 1-Bromo-2-chloro-4-ethylbenzene 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [1-Bromo-2-chloro-4-ethylbenzene IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2527302#1-bromo-2-chloro-4-ethylbenzene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com